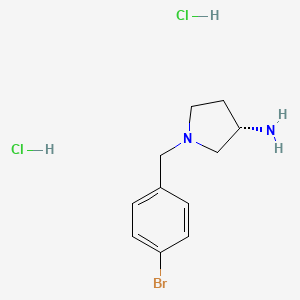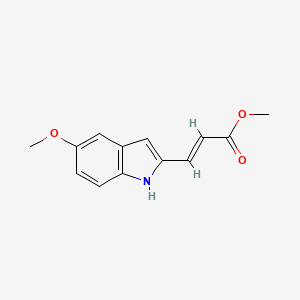
3-(5-フルオロピリミジン-2-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoropyrimidin-2-yl)phenol is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.177 g/mol.
科学的研究の応用
3-(5-Fluoropyrimidin-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . In medicine, it is explored for its potential use in cancer chemotherapy, particularly in the development of fluorinated pyrimidines for personalized medicine . In industry, it is used in the development of new materials and as a reagent in various chemical processes.
作用機序
Mode of Action
3-(5-Fluoropyrimidin-2-yl)phenol interacts with TYK2, inhibiting its function . This inhibition disrupts the JAK/STAT signaling pathway, which is essential for the immune response . The compound exhibits satisfactory selectivity characteristics over the other three homologous JAK kinases .
Biochemical Pathways
The compound affects the JAK/STAT signaling pathway . By inhibiting TYK2, it disrupts the normal signaling process, leading to changes in the immune response . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of a similar compound were found to be 11.4 mL/min/g and 121.6 min, respectively . These properties suggest that 3-(5-Fluoropyrimidin-2-yl)phenol may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The inhibition of TYK2 by 3-(5-Fluoropyrimidin-2-yl)phenol leads to a reduction in the production of pro-inflammatory cytokines IL-6 and TNF-α . This can improve inflammation symptoms such as mucosal infiltration, thickening, and edema .
生化学分析
Biochemical Properties
The biochemical properties of 3-(5-Fluoropyrimidin-2-yl)phenol are not fully understood yet. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, 3-(5-Fluoropyrimidin-2-yl)phenol and uracil exhibited similar saturable and nonsaturable components of influx .
Cellular Effects
The cellular effects of 3-(5-Fluoropyrimidin-2-yl)phenol are not well-documented. Polyphenols, a family of organic compounds that 3-(5-Fluoropyrimidin-2-yl)phenol belongs to, are known to increase the sensitivity of cancer cells to chemotherapeutic agents by increasing drug uptake by tumor cells, decreasing drug metabolism by enzymes, and reducing drug efflux .
Molecular Mechanism
The molecular mechanism of 3-(5-Fluoropyrimidin-2-yl)phenol is not fully understood. It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The metabolic pathways that 3-(5-Fluoropyrimidin-2-yl)phenol is involved in are not well-documented. It is known that the primary and rate-limiting enzyme involved in 5-FU metabolism is dihydropyrimidine dehydrogenase (DPD). The role of DPD in the catabolism of 5-FU is depicted in Fig. .
Transport and Distribution
3-(5-Fluoropyrimidin-2-yl)phenol shares the same facilitated-transport system as uracil, adenine, and hypoxanthine
準備方法
The synthesis of 3-(5-Fluoropyrimidin-2-yl)phenol involves several steps. One method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF3 and CuF2 at 450–500°C to fluorinate pyridine, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Industrial production methods may vary, but they generally involve similar synthetic routes and reaction conditions.
化学反応の分析
3-(5-Fluoropyrimidin-2-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
3-(5-Fluoropyrimidin-2-yl)phenol is similar to other fluorinated pyrimidines, such as 5-fluorouracil and 2-fluoropyridine . it is unique in its specific structure and the presence of a phenol group, which may contribute to its distinct chemical and biological properties. Other similar compounds include 2-fluoro-3-bromopyridine and 2,6-difluoropyridine, which share some structural similarities but differ in their specific functional groups and reactivity .
特性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNAITLKEHCKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2482503.png)


![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)




![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2482519.png)
![6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2482520.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea](/img/structure/B2482524.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482525.png)

